

# Azetukalner Clinical Trials: Application Notes and Protocols for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azetukalner

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These application notes provide a comprehensive overview of the experimental design for clinical trials of **Azetukalner** (formerly XEN1101), a novel, potent, and selective Kv7.2/7.3 potassium channel opener. **Azetukalner** is currently in Phase 3 clinical development for the treatment of epilepsy and major depressive disorder (MDD). This document outlines the mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for Phase 3 clinical trials.

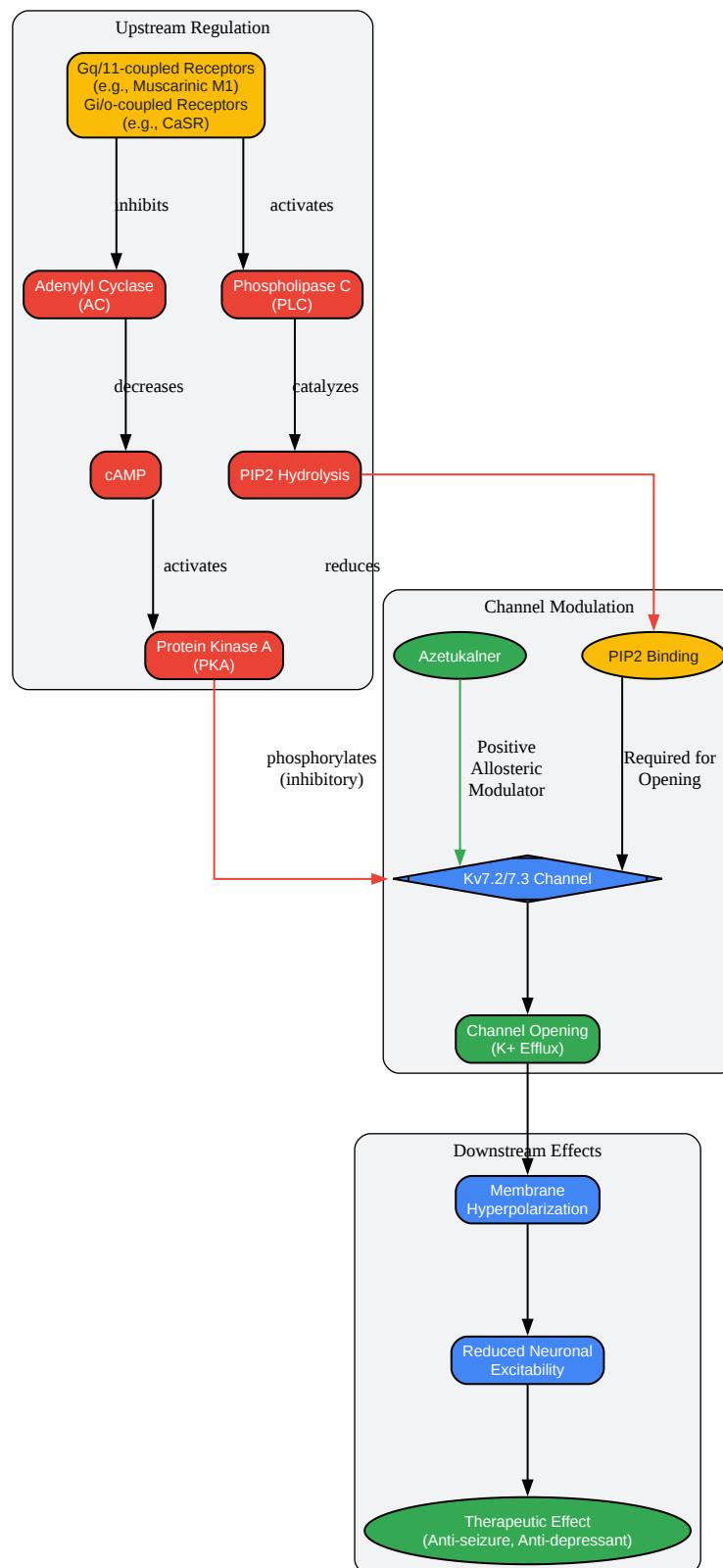
## Introduction to Azetukalner

**Azetukalner** is a next-generation voltage-gated potassium channel opener designed to selectively target the KCNQ2/3 (Kv7.2/7.3) channels.<sup>[1]</sup> These channels are crucial in regulating neuronal excitability; by opening them, **Azetukalner** enhances potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of abnormal repetitive firing that underlies seizure activity and is implicated in the pathophysiology of depression.<sup>[2]</sup> **Azetukalner** was developed to improve upon the first-generation Kv7 opener, retigabine, offering enhanced potency and selectivity, and a more favorable safety profile, notably avoiding the pigmentary changes observed with its predecessor.<sup>[3]</sup>

Clinical development has demonstrated **Azetukalner**'s potential in treating focal onset seizures (FOS), primary generalized tonic-clonic seizures (PGTCS), and major depressive disorder.<sup>[4][5]</sup>

## Mechanism of Action and Signaling Pathway

**Azetukalner's** primary mechanism of action is the positive modulation of Kv7.2/7.3 potassium channels. These channels are critical for maintaining the resting membrane potential of neurons and for dampening excessive neuronal excitability. The signaling pathway is complex and involves several key molecules.



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## Azetukalner's Mechanism of Action and Signaling Pathway

## Summary of Phase 2 Clinical Trial Data

### X-TOLE Study in Focal Onset Seizures

The Phase 2b X-TOLE study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of **Azetukalner** as an adjunctive treatment for adults with focal onset seizures.[\[4\]](#)

Parameter	Placebo	Azetukalner 10 mg	Azetukalner 20 mg	Azetukalner 25 mg
<hr/>				
Efficacy				
Median Percentage Reduction in Monthly FOS Frequency	18.2%	33.2% (p=0.04)	46.4% (p<0.001)	52.8% (p<0.001)
≥50% Responder Rate	28.1%	43.5% (p=0.034)	47.1% (p=0.015)	53.6% (p<0.001)
<hr/>				
Safety				
Treatment-Emergent Adverse Events (TEAEs) >10%	Dizziness (7.3%), Headache (12.7%)	Dizziness (24.6%), Somnolence (15.6%), Fatigue (10.9%)		
Discontinuation due to TEAEs	3.6%	5.4% (for 20mg group)		

Data from the X-TOLE Phase 2b study.[\[4\]](#)[\[6\]](#)

An open-label extension (OLE) of the X-TOLE study showed sustained efficacy and a consistent safety profile with long-term treatment.[\[7\]](#)

Parameter	All Participants in OLE (N=275)
Long-Term Efficacy	
≥50% Seizure Reduction for ≥12 consecutive months	44.4%
≥90% Seizure Reduction for ≥12 consecutive months	19.6%
Seizure Freedom for ≥12 consecutive months	14.9%
Long-Term Safety (Most Common TEAEs)	
Dizziness	21.8%
Headache	15.3%
COVID-19	15.3%
Somnolence	12.7%
Fall	12.7%
Memory Impairment	10.9%

Interim data from the X-TOLE Open-Label Extension study.[\[7\]](#)[\[8\]](#)

## X-NOVA Study in Major Depressive Disorder

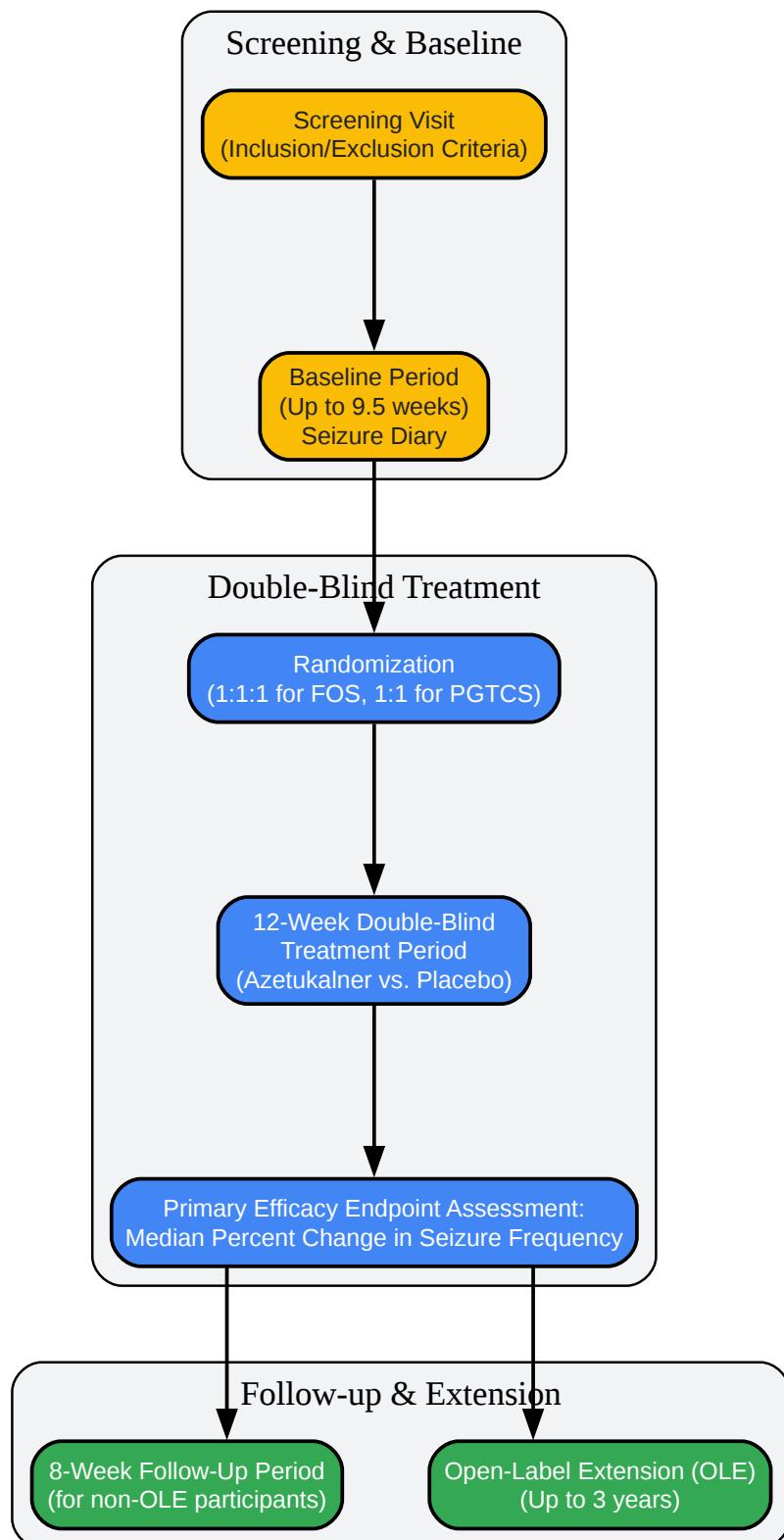
The Phase 2 X-NOVA study was a proof-of-concept, randomized, double-blind, placebo-controlled trial evaluating **Azetukalner** in adults with moderate-to-severe MDD.[\[3\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Placebo	Azetukalner 10 mg	Azetukalner 20 mg
Efficacy (at Week 6)			
Mean Change from Baseline in MADRS Total Score	-13.90	-15.61	-16.94
Difference from Placebo in MADRS Total Score			
Mean Change from Baseline in HAM-D17 Total Score	-	-1.71	-3.04 (p=0.135) (p=0.042)
Mean Change from Baseline in SHAPS Score (Anhedonia)	-	-	Significant Improvement (p=0.046)
Safety			
Most Common TEAEs in 20mg group vs. Placebo	Dizziness (7.3%), Somnolence (1.8%), Headache (12.7%)	Dizziness (17.9%), Somnolence (10.7%), Headache (8.9%), Disturbance in Attention (8.9%)	
Discontinuation due to TEAEs	3.6%	-	5.4%

Data from the X-NOVA Phase 2 study.[3][6][9][10]

## Phase 3 Clinical Trial Protocols

## Experimental Workflow for Phase 3 Epilepsy Trials



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Workflow for **Azetukalner** Phase 3 Epilepsy Trials

## Protocol: X-TOLE2 & X-TOLE3 (Focal Onset Seizures)

- Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy, Safety, and Tolerability of **Azetukalner** (XEN1101) as Adjunctive Therapy in Adults with Focal Onset Seizures.[11]
- Phase: 3[11]
- Study Design: These are two identical, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[11][12]
- Primary Objective: To evaluate the efficacy of **Azetukalner** compared to placebo in reducing the frequency of focal onset seizures.[11]
- Population: Approximately 360 adult patients ( $\geq 18$  years) per trial with a diagnosis of focal epilepsy who are currently taking 1 to 3 anti-seizure medications (ASMs) and have had inadequate trials of at least 2 prior ASMs.
- Intervention:
  - Arm 1: **Azetukalner** 15 mg, administered orally once daily with food.
  - Arm 2: **Azetukalner** 25 mg, administered orally once daily with food.
  - Arm 3: Placebo, administered orally once daily with food.
  - Randomization will be 1:1:1.
- Duration:
  - Screening and Baseline: Up to 9.5 weeks.[11]
  - Double-Blind Treatment: 12 weeks.[11]
  - Follow-up: 8 weeks for patients not entering the open-label extension.[11]
  - Open-Label Extension (OLE): Up to 3 years for eligible participants.[11]

- Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day) focal seizure frequency during the double-blind treatment period for each **Azetukalner** dose group compared to placebo.[11]
- Key Secondary Efficacy Endpoints:
  - Proportion of patients with a  $\geq 50\%$  reduction in monthly focal seizure frequency (responder rate).
  - Change from baseline in the Quality of Life in Epilepsy Inventory-31 (QOLIE-31).
- Safety Assessments: Monitoring and recording of adverse events, serious adverse events, vital signs, clinical laboratory tests, and electrocardiograms (ECGs).

## Protocol: X-ACKT (Primary Generalized Tonic-Clonic Seizures)

- Study Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy, Safety, and Tolerability of **Azetukalner** (XEN1101) as Adjunctive Treatment in Patients with Primary Generalized Tonic-Clonic Seizures.[7]
- Phase: 3[7]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
- Primary Objective: To evaluate the efficacy of **Azetukalner** compared to placebo in reducing the frequency of primary generalized tonic-clonic seizures.[7]
- Population: Approximately 160 patients ( $\geq 12$  years of age) with a diagnosis of idiopathic generalized epilepsy with PGTCS who are currently taking 1 to 3 ASMs and have a seizure frequency of  $\geq 3$  PGTCS during the 8-week baseline period.[7]
- Intervention:
  - Arm 1: **Azetukalner** 25 mg, administered orally once daily with food.[7]

- Arm 2: Placebo, administered orally once daily with food.[7]
- Randomization will be 1:1.[7]
- Duration:
  - Screening and Baseline: Up to 9.5 weeks.[7]
  - Double-Blind Treatment: 12 weeks.[7]
  - Follow-up: 8 weeks for patients not entering the open-label extension.[7]
  - Open-Label Extension (OLE): Up to 3 years for eligible participants.[7]
- Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day) PGTCS frequency during the double-blind treatment period for the **Azetukalner** group compared to placebo.[7]
- Key Secondary Efficacy Endpoints:
  - Proportion of patients with a ≥50% reduction in monthly PGTCS frequency.
  - Time to first PGTCS during the double-blind treatment period.
- Safety Assessments: Comprehensive monitoring of adverse events, serious adverse events, vital signs, clinical laboratory parameters, and ECGs.

## Protocol: Representative Phase 3 Study in Major Depressive Disorder (Based on Phase 2 and Standard Designs)

- Study Title: A Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Study to Evaluate the Efficacy and Safety of **Azetukalner** as Monotherapy in Adults with Moderate-to-Severe Major Depressive Disorder.
- Phase: 3

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Primary Objective: To evaluate the efficacy of **Azetukalner** in improving depressive symptoms compared to placebo.
- Population: Adults (18-65 years) with a DSM-5 diagnosis of MDD, currently experiencing a moderate-to-severe depressive episode, and with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score  $\geq 22$  at screening and baseline.
- Intervention:
  - Arm 1: **Azetukalner** 20 mg, administered orally once daily.
  - Arm 2: Placebo, administered orally once daily.
  - Randomization will be 1:1.
- Duration:
  - Screening: Up to 2 weeks.
  - Double-Blind Treatment: 6 weeks.
  - Follow-up: 4 weeks.
- Primary Efficacy Endpoint: Change from baseline in MADRS total score at Week 6.
- Key Secondary Efficacy Endpoints:
  - Change from baseline in the Snaith-Hamilton Pleasure Scale (SHAPS) total score at Week 6.
  - Change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score at Week 6.
  - Clinical Global Impression of Improvement (CGI-I) score at Week 6.

- Safety Assessments: Monitoring of adverse events, with a focus on dizziness, somnolence, and any potential for weight gain or sexual dysfunction. Vital signs, laboratory tests, and ECGs will also be monitored.

## Conclusion

**Azetukalner** represents a promising novel therapeutic for epilepsy and major depressive disorder, with a well-defined mechanism of action targeting Kv7.2/7.3 potassium channels. The Phase 3 clinical trial program is designed to rigorously evaluate its efficacy and safety in these patient populations. The data gathered from these studies will be crucial in determining the future role of **Azetukalner** in the management of these neurological and psychiatric conditions.

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- To cite this document: BenchChem. [Azetukalner Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217906#experimental-design-for-azetukalner-clinical-trials]

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